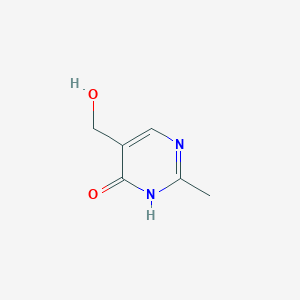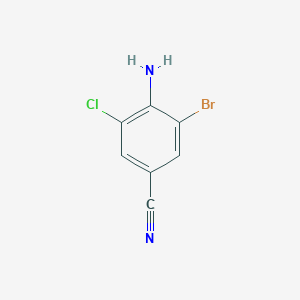
3,5-Dibromo-2,4-dimethylpyridine
Overview
Description
3,5-Dibromo-2,4-dimethylpyridine (3,5-DB2MP) is an organic compound with a wide range of applications in the scientific research field. It has been used in a variety of laboratory experiments due to its unique properties, such as its ability to act as a catalyst and its ability to form stable complexes. In
Scientific Research Applications
Synthesis and Characterization
3,5-Dibromo-2,4-dimethylpyridine serves as a crucial intermediate in synthetic chemistry. Its derivatives, synthesized through Pd(0) catalyzed cross-coupling reactions, have been characterized by various spectroscopic techniques. These derivatives exhibit interesting bioactive characteristics, including antibacterial and antifungal properties, as demonstrated through zones of inhibition against specific bacteria and fungi. The energy gap values from HOMO-LUMO analysis indicate biological activity, and molecular electrostatic potential mapping has identified potential sites for nucleophilic attack (Akram et al., 2020).
Forensic Relevance
This compound is used in the synthesis of forensically relevant pyridines through Suzuki-Miyaura cross-coupling reactions. This methodology allows for the preparation of a series of 3,5-diarylsubstituted 2,4-dimethylpyridines, highlighting its significance in forensic science and the development of novel analytical methods (Błachut et al., 2006).
Structural and Electronic Studies
The crystal structures of dibromo-dimethylpyridine derivatives reveal insights into their molecular arrangements and potential for forming aromatic pi-stacking interactions. Such studies are foundational for understanding the solid-state behavior and designing materials with specific electronic properties (Pugh, 2006).
Photophysical and DNA Binding Properties
Investigations into the photophysical properties of cationic pyridinium-based derivatives of dibromo-dimethylpyridines have shed light on their potential applications in DNA binding and fluorescence studies. These studies offer a pathway for developing novel spectroscopic probes for nucleic acid structure analysis (Banerjee et al., 2013).
Noncovalent Interaction Control
The structure of dibromo-dimethylpyridine salts has been utilized to study nonclassical noncovalent interactions, particularly the role of aryl bromine in controlling molecular structure through interactions with ionic metal bromide. Such research underscores the importance of dibromo-dimethylpyridine derivatives in understanding and manipulating molecular recognition processes (AlDamen & Haddad, 2011).
Mechanism of Action
Target of Action
It is known that pyridine derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
Pyridine derivatives are often involved in nucleophilic substitution reactions, where they can act as nucleophiles and attack electrophilic carbon atoms .
Biochemical Pathways
Pyridine derivatives are known to participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The bioavailability of a compound is influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The interaction of pyridine derivatives with biological targets can lead to various cellular responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Dibromo-2,4-dimethylpyridine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets .
properties
IUPAC Name |
3,5-dibromo-2,4-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-6(8)3-10-5(2)7(4)9/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSXUNNEIVSIBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554057 | |
| Record name | 3,5-Dibromo-2,4-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29976-20-3 | |
| Record name | 3,5-Dibromo-2,4-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1590944.png)

![N-[6-[Carbonochloridoyl(methyl)amino]hexyl]-N-methylcarbamoyl chloride](/img/structure/B1590946.png)









